molecular formula C13H16FNO B6629382 [(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol

[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol

Cat. No.: B6629382
M. Wt: 221.27 g/mol
InChI Key: XVYNTSXBYPWLRL-CMPLNLGQSA-N
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Description

[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol, also known as F15599, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in the treatment of various diseases.

Mechanism of Action

[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol acts as a selective agonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of the 5-HT1A receptor leads to the inhibition of neuronal activity and the release of neurotransmitters such as serotonin and dopamine. This compound has been shown to increase the activity of the 5-HT1A receptor and improve the release of neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the regulation of mood, anxiety, and movement. It also improves cognitive function and memory. This compound has been found to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and movement. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol has several advantages for lab experiments, including its high selectivity for the 5-HT1A receptor and its ability to cross the blood-brain barrier. However, this compound has some limitations, including its low solubility in water and its short half-life in vivo. These limitations can be overcome by using appropriate solvents and administration methods.

Future Directions

For the research on [(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, and the optimization of its pharmacokinetic properties. This compound can also be used as a tool for the study of the 5-HT1A receptor and its role in various physiological processes. The potential combination of this compound with other drugs can also be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in the treatment of various diseases. Its selective agonist activity on the 5-HT1A receptor has been found to improve motor function in animal models of Parkinson's disease, reduce symptoms of schizophrenia and depression, and improve cognitive function and memory. Further research is needed to optimize its pharmacokinetic properties and investigate its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of [(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol involves the reaction of 2-fluorobenzylamine with cyclopentenone. The reaction is carried out in the presence of a chiral catalyst to obtain the desired enantiomer. The final product is obtained by reduction of the intermediate with sodium borohydride. The synthesis of this compound has been optimized to obtain high yields and purity.

Scientific Research Applications

[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol has been found to have potential applications in the treatment of various diseases, including Parkinson's disease, schizophrenia, and depression. It acts as a selective agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and movement. This compound has been shown to improve motor function in animal models of Parkinson's disease and reduce symptoms of schizophrenia and depression.

Properties

IUPAC Name

[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-13-4-2-1-3-11(13)8-15-12-6-5-10(7-12)9-16/h1-6,10,12,15-16H,7-9H2/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYNTSXBYPWLRL-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NCC2=CC=CC=C2F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1NCC2=CC=CC=C2F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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